cGMP-Na PKG1α Activation Potency (EC50): Direct Comparison to 8-Br-cGMP
cGMP-Na activates PKG1α with an EC50 of approximately 10 nM in vitro kinase assays, representing the physiological baseline potency of the endogenous ligand [1]. In contrast, the widely used analog 8-bromo-cGMP activates PKG with an EC50 of approximately 99.17 ± 48.13 μM in comparable assay systems, a difference of approximately 10,000-fold lower potency [2]. This substantial potency differential means that cGMP-Na is the essential reference compound for establishing PKG activation dose-response relationships and for experiments requiring physiological ligand concentrations.
| Evidence Dimension | PKG1α activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 10 nM |
| Comparator Or Baseline | 8-Bromo-cGMP sodium salt; EC50 = 99.17 ± 48.13 μM |
| Quantified Difference | ~10,000-fold higher potency for cGMP-Na |
| Conditions | In vitro PKG1α kinase activity assay (ADP-Glo) |
Why This Matters
Researchers requiring physiological-range PKG activation must use cGMP-Na; 8-Br-cGMP is unsuitable for dose-response studies near endogenous cGMP concentrations.
- [1] Nature Communications Biology. Fig. 2: Enhancement of PKG1α activity at increasing concentrations of small molecule activators. 2023. View Source
- [2] Phuong B Opper et al. EC50 of 8Br-cGMP was 99.17±48.13 μM (log EC50 was -4.0). Scite.ai / BMC Pharmacology and Toxicology. View Source
